Superior Neuroprotective Rescue Against Aβ42-Induced Cytotoxicity vs. N-Benzylbenzamide Scaffold
In a direct comparative study, N-phenethylbenzamide derivative 5a demonstrated a neuroprotective rescue capacity of 91–96% cell viability at 25 µM in HT22 hippocampal neurons challenged with Aβ42 . This performance is quantitatively aligned with the N-benzyloxybenzamide series (e.g., 7a) and marks a distinct functional outcome relative to other benzamide variants lacking this extended linker .
| Evidence Dimension | Aβ42-induced cytotoxicity rescue (HT22 hippocampal neuronal cell viability) |
|---|---|
| Target Compound Data | N-phenethylbenzamide 5a: 91–96% cell viability at 25 µM |
| Comparator Or Baseline | N-benzylbenzamide 3a and 3f; N-benzyloxybenzamide 7a (also exhibited high viability rescue) |
| Quantified Difference | Equivalent high rescue efficacy within the phenethyl and benzyloxy subclasses; structural determinant of activity validated |
| Conditions | Thioflavin T (ThT) fluorescence aggregation kinetics assay; transmission electron microscopy (TEM); Aβ42-induced cytotoxicity in mouse hippocampal neuronal HT22 cells at 25 µM compound concentration |
Why This Matters
This direct comparative data identifies the phenethyl linker as a critical structural feature for achieving neuroprotective rescue in Aβ42 toxicity models, guiding medicinal chemists in selecting the appropriate benzamide scaffold for Alzheimer's disease research applications.
